REACTION_CXSMILES
|
OC[CH2:3][C:4]1[C:17]([O:18][CH3:19])=[CH:16][CH:15]=[CH:14][C:5]=1[NH:6]C(OC(C)(C)C)=O.Br.[OH-].[Na+]>C(O)(=O)C>[O:18]1[C:17]2=[CH:16][CH:15]=[CH:14][C:5]([NH2:6])=[C:4]2[CH2:3][CH2:19]1 |f:2.3|
|
Name
|
|
Quantity
|
158 g
|
Type
|
reactant
|
Smiles
|
OCCC1=C(NC(=O)OC(C)(C)C)C=CC=C1OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
1.7 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 h
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×2 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulphate)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCC=2C1=CC=CC2N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |